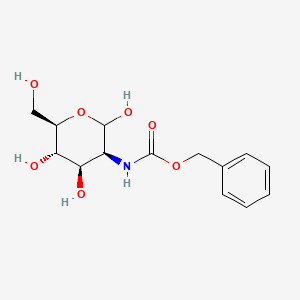
N-Carbobenzyloxy Mannosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbobenzyloxy Mannosamine is a derivative of D-mannose, a sugar molecule. This compound is often used as a protective agent in the synthesis of peptides and in biochemical research. It is known for its role in the synthesis of biologically active peptides and proteins, as well as in the study of glycoscience and the interactions between sugars and proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Carbobenzyloxy Mannosamine is synthesized through a series of chemical reactions. One common method involves the methylation of 2,3,4,6-tetraaminopyrimidine with formaldehyde to produce 1,4-diaminocyclohexane. This intermediate is then reacted with carbonyl chloride to yield carbamoyl chloride, which is further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for use in research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbobenzyloxy Mannosamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Carbobenzyloxy Mannosamine has a wide range of scientific research applications, including:
Chemistry: It is used as a protective agent in the synthesis of peptides and proteins.
Biology: It is used in the study of glycoscience and the interactions between sugars and proteins.
Medicine: It is used in the synthesis of biologically active peptides and proteins, which have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-Carbobenzyloxy Mannosamine involves its role as a protective agent in chemical synthesis. It protects amino groups during peptide synthesis, preventing unwanted side reactions. The compound interacts with molecular targets through its functional groups, which can form bonds with other molecules, facilitating the desired chemical reactions .
Vergleich Mit ähnlichen Verbindungen
N-Carbobenzyloxy Mannosamine can be compared with other similar compounds, such as:
2-Amino-2-deoxy-D-glucose: Another amino sugar used in biochemical research.
2-Amino-2-deoxy-D-galactose: Similar to this compound but derived from galactose.
2-Amino-2-deoxy-D-mannose: The non-carbobenzoxy derivative of the compound.
The uniqueness of this compound lies in its carbobenzoxy protective group, which provides specific advantages in peptide synthesis and biochemical research .
Eigenschaften
Molekularformel |
C14H19NO7 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
benzyl N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10+,11-,12-,13?/m1/s1 |
InChI-Schlüssel |
FRTOTMQAWIIMKK-CEHFSTBQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















